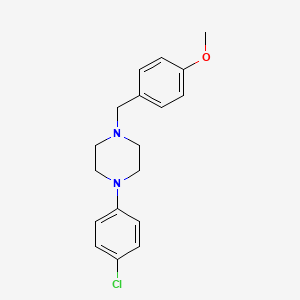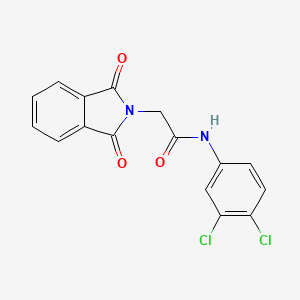![molecular formula C18H25NO4 B5886792 ethyl 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5886792.png)
ethyl 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxylate is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as "DMXAA" and is known to exhibit anti-tumor properties. In
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. DMXAA has also been studied for its potential use in combination with other anti-cancer agents to enhance their efficacy.
Wirkmechanismus
DMXAA is believed to work by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are signaling molecules that help regulate the immune response. DMXAA has been shown to specifically target tumor blood vessels, leading to their destruction and subsequent tumor cell death.
Biochemical and Physiological Effects:
DMXAA has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). DMXAA has also been shown to increase the levels of reactive oxygen species (ROS) in tumor cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of DMXAA is its ability to selectively target tumor blood vessels, leading to tumor cell death without affecting normal cells. DMXAA has also been shown to enhance the efficacy of other anti-cancer agents when used in combination. However, DMXAA has some limitations in lab experiments. It has been shown to exhibit low solubility in water, making it difficult to administer in certain experiments. DMXAA has also been shown to exhibit some toxicity in animal models, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DMXAA. One area of interest is its potential use in combination with other anti-cancer agents to enhance their efficacy. Another area of interest is the development of new formulations of DMXAA that exhibit improved solubility and reduced toxicity. Additionally, there is interest in studying the potential use of DMXAA in other disease states, such as autoimmune disorders.
Synthesemethoden
DMXAA can be synthesized using a multi-step procedure that involves the reaction of 2,4-dimethylphenol with ethyl chloroformate to form ethyl 2,4-dimethylphenyl carbamate. This intermediate is then reacted with piperidine to form ethyl 1-(2,4-dimethylphenoxy)acetyl)-4-piperidinecarboxylate, which is DMXAA.
Eigenschaften
IUPAC Name |
ethyl 1-[2-(2,4-dimethylphenoxy)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-4-22-18(21)15-7-9-19(10-8-15)17(20)12-23-16-6-5-13(2)11-14(16)3/h5-6,11,15H,4,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLMFKRUYJYCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886712.png)
![N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5886717.png)
![8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5886721.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886734.png)
![3-[2-(2,3-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5886745.png)






